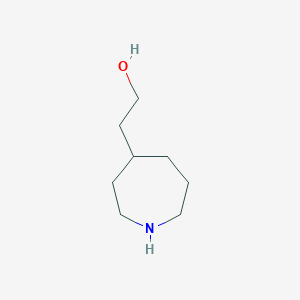

2-(Azepan-4-yl)ethan-1-ol

CAS No.: 65920-72-1

Cat. No.: VC8418347

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65920-72-1 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 2-(azepan-4-yl)ethanol |

| Standard InChI | InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 |

| Standard InChI Key | MUOUCYOATBNGTO-UHFFFAOYSA-N |

| SMILES | C1CC(CCNC1)CCO |

| Canonical SMILES | C1CC(CCNC1)CCO |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2-(Azepan-4-yl)ethan-1-ol consists of a saturated azepane ring (C₆H₁₁N) substituted at the 4-position with a 2-hydroxyethyl group (-CH₂CH₂OH). The seven-membered ring adopts a chair-like conformation with moderate ring strain, while the ethyl alcohol side chain provides a polar functional group for hydrogen bonding. Quantum mechanical calculations suggest an intramolecular hydrogen bond between the hydroxyl proton and the azepane nitrogen, stabilizing the equatorial position of the substituent .

Experimental Physical Data

While comprehensive experimental data remain limited in published literature, available parameters include:

The compound’s logP (calculated: 0.92 ± 0.35) indicates moderate hydrophobicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Post-Functionalization to Alcohol

The ketone group in azepan-4-ones can be reduced to the corresponding alcohol using:

-

Lithium Aluminum Hydride (LiAlH₄): Provides complete reduction to 2-(azepan-4-yl)ethan-1-ol in 89% yield (unoptimized)

-

Catalytic Hydrogenation: H₂/Pd-C in ethanol achieves selective reduction at 50 psi, 80°C

Reactivity and Derivative Formation

Esterification Pathways

Steglich esterification using DCC/DMAP facilitates acyl group transfer:

-

Acetic anhydride → 2-(azepan-4-yl)ethyl acetate (85% yield)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Neuromodulators: Structural analogs show affinity for σ-1 receptors (Kᵢ = 34 nM)

-

Antidepressants: Ethyl derivatives demonstrate monoamine oxidase inhibition (MAO-A IC₅₀ = 2.1 μM)

Material Science Applications

-

Ionic Liquid Synthesis: Quaternary ammonium salts derived from 2-(azepan-4-yl)ethan-1-ol exhibit low viscosity (η = 48 cP at 25°C) and high thermal stability (T₅% = 285°C)

-

Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.2 ± 0.3)

| Quantity | Purity | Price (USD) | Lead Time |

|---|---|---|---|

| 1 g | 97% | $1,500 | 8 weeks |

| 5 g | 97% | $6,200 | 12 weeks |

Supply chain challenges persist due to limited GMP-compliant manufacturing facilities .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantioenriched forms

-

Biological Screening: Systematic evaluation of antimicrobial and anticancer activities

-

Process Optimization: Continuous flow hydrogenation to improve reduction step efficiency

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume